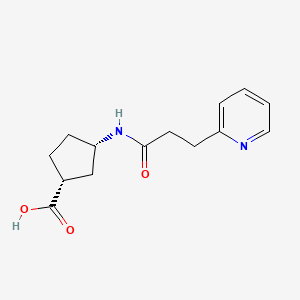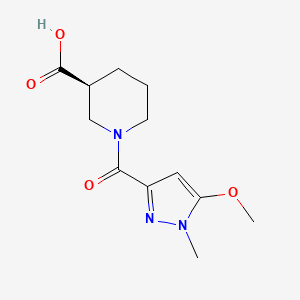![molecular formula C12H14FN3O B6645169 2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)
2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol, also known as EF-24, is a synthetic compound that has been gaining attention in the scientific community for its potential therapeutic properties. EF-24 belongs to the class of chalcones, which are compounds that have a flavonoid-like structure and are known for their anti-inflammatory, anti-cancer, and antioxidant properties.
作用機序
2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol exerts its biological effects through various mechanisms. This compound has been shown to activate the p53 tumor suppressor pathway, which induces apoptosis in cancer cells. This compound also inhibits the NF-κB pathway, which is involved in inflammation and plays a role in cancer progression. This compound has been shown to inhibit the activity of STAT3, a transcription factor that is overexpressed in various cancers and plays a role in cancer cell survival and proliferation. This compound also inhibits the activity of AKT, a kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has antioxidant properties and has been shown to reduce oxidative stress in cells. This compound has anti-inflammatory properties and has been shown to reduce inflammation in various disease models. This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical step in cancer progression. This compound has been shown to reduce the expression of various genes involved in cancer cell survival and proliferation.
実験室実験の利点と制限
2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol has several advantages for lab experiments. This compound is a synthetic compound, which allows for easy production and purification. This compound has been extensively studied, and its mechanism of action is well understood. This compound has been shown to have potent anti-cancer and anti-inflammatory properties, which make it a promising therapeutic agent. However, this compound also has limitations for lab experiments. This compound has low solubility in water, which can make it difficult to work with in some experiments. This compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol has several potential future directions for research. This compound has been shown to have potent anti-cancer and anti-inflammatory properties, which make it a promising therapeutic agent. This compound has been shown to inhibit the activity of various kinases and transcription factors, which make it a potential drug candidate for various diseases. Future research could focus on improving the solubility and pharmacokinetics of this compound to increase its effectiveness as a therapeutic agent. This compound could also be used in combination with other drugs to enhance its therapeutic effects. Finally, this compound could be used as a tool compound to study the role of various kinases and transcription factors in disease progression.
合成法
The synthesis of 2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol involves the reaction of 4-fluorobenzaldehyde with ethylpyrazole in the presence of a base, followed by the reduction of the resulting chalcone with sodium borohydride. The final product is obtained after purification through column chromatography. The purity of this compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol has been studied extensively for its potential therapeutic properties in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound induces apoptosis, or programmed cell death, in cancer cells by activating the p53 tumor suppressor pathway. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and plays a role in cancer progression.
特性
IUPAC Name |
2-[[(1-ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-2-16-6-5-12(15-16)14-8-9-7-10(13)3-4-11(9)17/h3-7,17H,2,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFGMUOIUACWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)NCC2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)

![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)

![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)

![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)

![6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile](/img/structure/B6645144.png)
![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)




